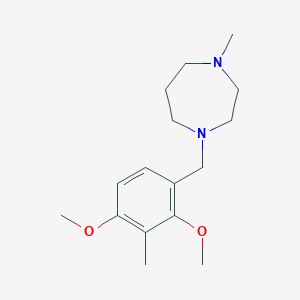
1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane, also known as DMMDA-2, is a synthetic compound that belongs to the benzodiazepine family. It has been the subject of scientific research due to its potential use in medicinal and therapeutic applications. In
Mecanismo De Acción
1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). It binds to the GABA-A receptor and increases the inhibitory effects of GABA, leading to a reduction in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane has been found to produce anxiolytic and sedative effects in animal studies. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. 1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane has been found to increase the levels of GABA in the brain, leading to a reduction in anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane is a synthetic compound that can be easily synthesized in the laboratory. It has been found to be stable and has a long shelf life. However, 1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane is a controlled substance and requires special permits and licenses to handle and use in research. Its effects on humans have not been extensively studied, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane has shown promise as a potential treatment for anxiety disorders, depression, and epilepsy. Further research is needed to determine its safety and efficacy in humans. Future studies could investigate the optimal dosage and administration of 1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane, as well as its potential side effects. 1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane could also be studied in combination with other compounds to enhance its therapeutic effects. Overall, 1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane has the potential to be a valuable tool in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane is synthesized by reacting 2,4-dimethoxy-3-methylbenzaldehyde with 4-methyl-1,4-diazepane in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane as a white crystalline solid with a melting point of 102-103°C.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane has been studied for its potential use in medicinal and therapeutic applications. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties. 1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane has also been investigated for its potential to treat depression, anxiety disorders, and epilepsy.
Propiedades
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13-15(19-3)7-6-14(16(13)20-4)12-18-9-5-8-17(2)10-11-18/h6-7H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAHCZLVGODQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCCN(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5647622.png)
![2-[1-(3,4-dihydro-2(1H)-isoquinolinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5647623.png)
![3-[(3R*,4S*)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5647626.png)
![3-methyl-2-(2-methyl-2-propen-1-yl)-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5647630.png)
![3-cyclopropyl-5-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,4-triazole](/img/structure/B5647631.png)
![2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5647635.png)
![9-[(2S)-2-amino-2-phenylacetyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5647652.png)
![[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5647658.png)


![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5647676.png)

![2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide](/img/structure/B5647694.png)
![9-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647704.png)